4,5-Diphenyl-1,2,3-thiadiazole
CAS No.: 5393-99-7
Cat. No.: VC2483380
Molecular Formula: C14H10N2S
Molecular Weight: 238.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5393-99-7 |
---|---|
Molecular Formula | C14H10N2S |
Molecular Weight | 238.31 g/mol |
IUPAC Name | 4,5-diphenylthiadiazole |
Standard InChI | InChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-14(17-16-15-13)12-9-5-2-6-10-12/h1-10H |
Standard InChI Key | QVGVWLHVMVQIQI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(SN=N2)C3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)C2=C(SN=N2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structure
4,5-Diphenyl-1,2,3-thiadiazole belongs to the thiadiazole family, a group of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms and one sulfur atom. The specific positioning of these atoms in a 1,2,3-configuration, along with two phenyl substituents at positions 4 and 5, gives this molecule its distinctive properties.
Chemical Identifiers
The compound can be identified through several standardized chemical identifiers, as presented in Table 1.
Identifier | Value |
---|---|
CAS Number | 5393-99-7 |
Molecular Formula | C14H10N2S |
Molecular Weight | 238.31 g/mol |
MDL Number | MFCD00082687 |
InChI Key | QVGVWLHVMVQIQI-UHFFFAOYSA-N |
PubChem CID | 220169 |
IUPAC Name | 4,5-diphenylthiadiazole |
SMILES | S1N=NC(=C1C1=CC=CC=C1)C1=CC=CC=C1 |
The compound features two phenyl rings attached to a central thiadiazole ring, creating a planar, aromatic system. This structural arrangement contributes to its stability and potential interactions with biological systems .
Physical Properties
The physical characteristics of 4,5-Diphenyl-1,2,3-thiadiazole are critical for its identification, handling, and application in research settings. Table 2 summarizes these properties.
Property | Value |
---|---|
Physical Appearance | White solid |
Melting Point | 92-94°C |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These physical properties influence the compound's behavior in various chemical reactions and its potential for pharmaceutical applications .
Synthesis Methods
The synthesis of 4,5-Diphenyl-1,2,3-thiadiazole has been documented in scientific literature, with several approaches developed to produce this compound efficiently.
Conventional Synthesis
Biological Activities and Applications
4,5-Diphenyl-1,2,3-thiadiazole exhibits several biological activities that make it valuable in pharmaceutical research and development.
Antimicrobial Properties
The compound is reported to have antibiotic properties, suggesting potential applications in addressing microbial infections . This activity may be related to the general antimicrobial properties observed in various thiadiazole derivatives.
Enzyme Inhibition
4,5-Diphenyl-1,2,3-thiadiazole has been identified as having cytochrome P450 (CYP450) inhibitory properties . CYP450 enzymes play crucial roles in drug metabolism and bioactivation, making inhibitors of these enzymes potentially valuable in drug development for:
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Enhancing bioavailability of co-administered drugs
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Reducing drug metabolism rates
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Modulating drug-drug interactions
Structure-Activity Relationships
Understanding the relationship between the chemical structure of 4,5-Diphenyl-1,2,3-thiadiazole and its biological activities provides insights for potential modifications to enhance specific properties.
Structural Features
The biological activity of 4,5-Diphenyl-1,2,3-thiadiazole is likely influenced by several key structural features:
These structural characteristics can be modified to potentially enhance biological activities or improve pharmacokinetic properties .
Derivatives and Analogues
Recent research has explored the development of thiadiazole-imidazole derivatives for enhanced biological activities. For example, compounds featuring 1,3,4-thiadiazole nuclei combined with other heterocyclic systems have shown promising anticancer activity against liver carcinoma cell lines . While this specific research doesn't directly involve 4,5-Diphenyl-1,2,3-thiadiazole, it illustrates the potential for structural modifications to enhance biological activities of thiadiazole compounds.
Future Research Directions
The continued exploration of 4,5-Diphenyl-1,2,3-thiadiazole and related compounds presents several promising research avenues.
Synthetic Methodology Development
Further refinement of synthetic methods to increase yield, reduce reaction steps, and employ greener chemistry approaches represents an active area of research . These advancements could make the compound more accessible for broader research applications.
Medicinal Chemistry Applications
Given the biological activities of thiadiazole compounds, future research might explore:
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Structure-activity relationship studies to enhance potency and selectivity
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Combination with other pharmacophores to create hybrid molecules with improved properties
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Development of targeted drug delivery systems incorporating thiadiazole moieties
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Investigation of specific molecular targets and mechanisms of action
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